REACTION_CXSMILES
|
CC1(C)CCCC(C)(C)N1.[Li]CCCC.[Cl:16][C:17]1[C:22](I)=[CH:21][C:20]([C:24]([F:27])([F:26])[F:25])=[CH:19][N:18]=1.ClC1C=C([I:35])C(C(F)(F)F)=CN=1>C1COCC1.II>[Cl:16][C:17]1[N:18]=[C:19]([I:35])[C:20]([C:24]([F:27])([F:26])[F:25])=[CH:21][CH:22]=1
|
Name
|
|
Quantity
|
5.11 mL
|
Type
|
reactant
|
Smiles
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CC1(NC(CCC1)(C)C)C
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Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
hexanes
|
Quantity
|
11.72 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=C(C=C1I)C(F)(F)F
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=C(C(=C1)I)C(F)(F)F
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Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.515 μL
|
Type
|
catalyst
|
Smiles
|
II
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 15 minutes at that temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
before cooling it again to −78° C
|
Type
|
ADDITION
|
Details
|
followed by a dropwise addition of a solution
|
Type
|
ADDITION
|
Details
|
containing
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Type
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STIRRING
|
Details
|
The solution was stirred at −78° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between a 1M solution of HCl and ether
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed with a saturated solution of sodium bicarbonate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified on silica gel by flash column chromatography
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=N1)I)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.92 g | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |